

Physical properties like melting point of (4-Bromophenylethynyl)trimethylsilane

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Compound of Interest

Compound Name:	(4-Bromophenylethynyl)trimethylsilane
Cat. No.:	B099203
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In-depth Technical Guide: (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and a detailed experimental protocol for the synthesis of **(4-Bromophenylethynyl)trimethylsilane** (CAS No. 16116-78-2). This versatile building block is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.

Core Physical and Chemical Properties

(4-Bromophenylethynyl)trimethylsilane is a white to light yellow crystalline solid at room temperature. Its key physical and chemical identifiers are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ BrSi	[1]
Molecular Weight	253.21 g/mol	[1]
Melting Point	61-63 °C (lit.)	
Alternate Melting Point	60.0-64.0 °C	
Alternate Melting Point	62 °C	[1]
Boiling Point	247.1 °C (at 760 mmHg)	[1]
CAS Number	16116-78-2	[1]
Appearance	White to light yellow powder/crystal	[1]
Density	1.23 g/mL	[1]
Flash Point	144 °C	[1]
InChI Key	RNMSGCJGNJYDNS-UHFFFAOYSA-N	

Synthesis of (4-Bromophenylethynyl)trimethylsilane: An Experimental Protocol

The primary synthetic route to **(4-Bromophenylethynyl)trimethylsilane** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[\[2\]](#)

A detailed experimental protocol for the synthesis of **(4-Bromophenylethynyl)trimethylsilane** is as follows[\[3\]](#):

Reaction Scheme:



Materials:

- 1-bromo-4-iodobenzene (24.00 g, 84.83 mmol)
- Ethynyltrimethylsilane (13.19 mL, 93.31 mmol)
- Dichlorobis(triphenylphosphine)palladium(II) $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$ (2.98 g, 4.24 mmol)
- Cuprous iodide (CuI) (1.62 g, 8.48 mmol)
- Triethylamine (TEA, 200 mL)
- Ethyl acetate (EtOAc)
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane (for column chromatography)

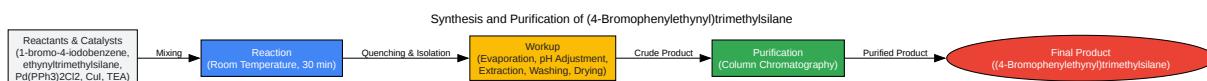
Procedure:

- To a two-necked round-bottomed flask equipped with a magnetic stirrer, add triethylamine (200 mL).
- Add 1-bromo-4-iodobenzene (24.00 g, 84.83 mmol) to the flask at room temperature under a nitrogen atmosphere.
- Stir the mixture for 5 minutes.
- Sequentially add ethynyltrimethylsilane (13.19 mL, 93.31 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.98 g, 4.24 mmol), and cuprous iodide (1.62 g, 8.48 mmol).
- Continue to stir the reaction mixture at room temperature for 30 minutes.
- After the reaction is complete, remove the excess triethylamine by vacuum evaporation.

- Adjust the pH of the residue to 1 by adding 1 N hydrochloric acid.
- Perform an extraction with ethyl acetate and water.
- Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
- Evaporate the solvent.
- Purify the residue by column chromatography using hexane as the eluent to afford **(4-Bromophenylethynyl)trimethylsilane** as a white solid (21.00 g, 98% yield).^[3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of **(4-Bromophenylethynyl)trimethylsilane**.



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Caption: Workflow for the synthesis of **(4-Bromophenylethynyl)trimethylsilane**.

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